

Trimethylsilyl 4-bromobut-2-enoate: A Spectroscopic and Synthetic Guide

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Compound of Interest

Compound Name: *Trimethylsilyl 4-bromobut-2-enoate*

Cat. No.: *B8277346*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a proposed synthetic route for **Trimethylsilyl 4-bromobut-2-enoate**. Due to the limited availability of experimental data in public domains, this document focuses on predicted spectroscopic values and a generalized, robust experimental protocol.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Trimethylsilyl 4-bromobut-2-enoate**. These predictions are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for molecules with similar functional groups.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.10	dt	1H	H-3
~6.05	dt	1H	H-2
~4.00	dd	2H	H-4 (CH_2Br)
0.25	s	9H	$\text{Si}(\text{CH}_3)_3$

Note: The coupling constants (J) for the vinyl protons (H-2 and H-3) are expected to be around 15 Hz for the (E)-isomer. The coupling between H-3 and H-4 would be a triplet, and between H-2 and H-4 a doublet of triplets.

^{13}C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm

Chemical Shift (δ) ppm	Assignment
~165	C-1 ($\text{C}=\text{O}$)
~145	C-3
~125	C-2
~30	C-4 (CH_2Br)
~ -1.5	$\text{Si}(\text{CH}_3)_3$

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Functional Group
~2960, 2850	C-H stretch (from TMS)
~1720	C=O stretch (ester)
~1640	C=C stretch (alkene)
~1250	Si-C stretch
~1100	Si-O stretch
~690	C-Br stretch

MS (Mass Spectrometry) Data (Predicted)

m/z	Ion
236/238	[M] ⁺ (Molecular ion, bromine isotopes)
221/223	[M - CH ₃] ⁺
157	[M - Br] ⁺
73	[Si(CH ₃) ₃] ⁺ (Base peak)

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of **Trimethylsilyl 4-bromobut-2-enoate**. This procedure is based on standard methods for the silylation of carboxylic acids.

Synthesis of **Trimethylsilyl 4-bromobut-2-enoate**

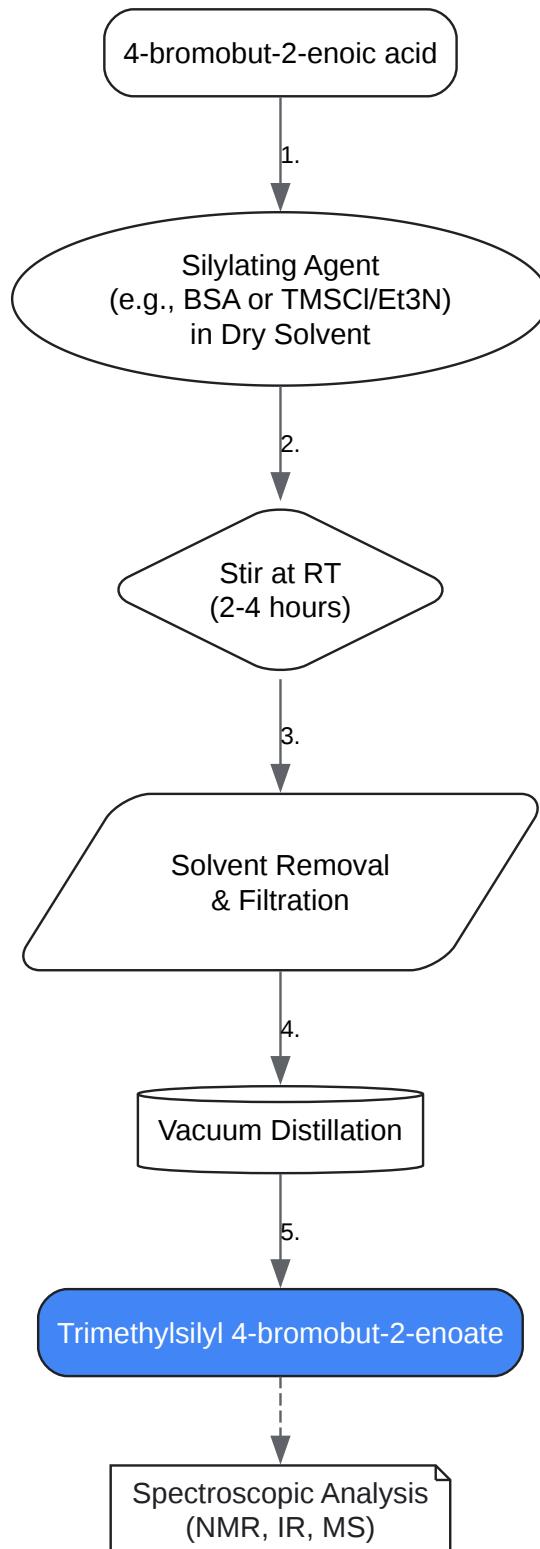
- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobut-2-enoic acid (1 equivalent).
- Dissolution: Dissolve the starting material in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

- **Addition of Silylating Agent:** Add a trimethylsilylating agent such as N,O-Bis(trimethylsilyl)acetamide (BSA) (1.1 equivalents) or chlorotrimethylsilane (TMSCl) (1.1 equivalents) in the presence of a base like triethylamine (1.2 equivalents). The addition should be done dropwise at 0 °C.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, the solvent is removed under reduced pressure. If TMSCl and triethylamine were used, the resulting triethylammonium chloride salt can be filtered off.
- **Purification:** The crude product can be purified by distillation under reduced pressure to yield the pure **Trimethylsilyl 4-bromobut-2-enoate**.
- **Characterization:** The structure of the final product should be confirmed using NMR, IR, and MS, and compared against the predicted data.

Visualizations

The following diagram illustrates the proposed synthetic workflow for **Trimethylsilyl 4-bromobut-2-enoate**.

Synthesis of Trimethylsilyl 4-bromobut-2-enoate

[Click to download full resolution via product page](#)**Caption: Synthetic workflow for Trimethylsilyl 4-bromobut-2-enoate.**

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